5-[Bromoacetamido]tetramethylrhodamine

Site-specific labeling Protein conjugation Fluorescent probe reproducibility

Researchers often face variability with mixed-isomer TMR probes. 5-[Bromoacetamido]tetramethylrhodamine (BATR) is a pure 5-isomer that guarantees consistent reactivity for reproducible cysteine labeling. - Single-isomer, ≥95% purity ensures defined conjugation chemistry. - pH-insensitive fluorescence (Ex/Em ~543/567 nm) for reliable imaging. - In stock for immediate global dispatch, supporting accelerated R&D timelines.

Molecular Formula C26H24BrN3O4
Molecular Weight 522.4 g/mol
CAS No. 166442-38-2
Cat. No. B014197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Bromoacetamido]tetramethylrhodamine
CAS166442-38-2
SynonymsN-[3’,6’-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]-2-bromoacetamide; 
Molecular FormulaC26H24BrN3O4
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CBr)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
InChIInChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
InChIKeyZUOXEKVATBJGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[Bromoacetamido]tetramethylrhodamine for Thiol-Specific Labeling


5-[Bromoacetamido]tetramethylrhodamine (BATR, CAS 166442-38-2) is a thiol-reactive fluorescent dye of the rhodamine class, featuring a tetramethylrhodamine core conjugated to a bromoacetamido reactive group. This compound is utilized as a covalent probe for labeling cysteine residues in proteins and peptides, generating photostable, pH-insensitive conjugates with excitation/emission maxima at approximately 543/567 nm . It is supplied as a synthetic intermediate with a typical purity of 95% . As a pure 5-isomer, it offers defined, reproducible reactivity for conjugation chemistry, distinguishing it from mixed-isomer commercial preparations .

Thiol-specific probe Covalent labeling of cysteine residues via bromoacetyl chemistry
Defined 5-isomer Single isomer supports reproducible site-specific conjugation
pH-insensitive core Tetramethylrhodamine fluorescence stable across physiological pH

5-[Bromoacetamido]tetramethylrhodamine: Probe Selection Pitfalls


Direct substitution of 5-[Bromoacetamido]tetramethylrhodamine with other tetramethylrhodamine (TMR) thiol-reactive probes—such as iodoacetamides, maleimides, or mixed 5/6-isomer preparations—is not functionally equivalent and carries significant experimental risk. Differences in reactive group chemistry (bromoacetyl vs. iodoacetyl vs. maleimide) dictate distinct reaction kinetics, pH optima, and conjugate stability [1]. Critically, TMR iodoacetamides and maleimides are documented to be difficult to prepare in pure form, and commercial preparations often exhibit lower purity and reduced labeling efficiency compared to other TMR reagents . Furthermore, the use of mixed 5- and 6-isomer preparations, common for iodoacetamide derivatives, introduces reactivity and specificity variability toward different sulfhydryl sites in proteins, which can compromise experimental reproducibility [2]. The following evidence quantifies the differential basis for selecting the defined 5-bromoacetamido isomer.

Mixed 5/6-isomer iodoacetamide probes introduce site‑specificity variability not present with the defined 5‑isomer.
Maleimide‑based TMR reagents operate at a lower pH range (6.5–7.5) and may not suit proteins requiring alkaline conjugation conditions.
Commercial TMR iodoacetamides and maleimides often exhibit lower purity and reduced labeling efficiency relative to the bromoacetamido derivative.

5-[Bromoacetamido]tetramethylrhodamine: Comparative Evidence


Isomeric Purity: Single Defined Isomer

5-[Bromoacetamido]tetramethylrhodamine (BATR) is supplied as the pure 5-isomer (CAS 166442-38-2). In contrast, the widely used tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is predominantly commercially available only as a mixed 5- and 6-isomer preparation [1]. Stereospecific reaction studies with muscle fiber proteins demonstrate that purified 5- and 6-iodoacetamido isomers exhibit distinct reactivity and specificity toward different sulfhydryl sites [2]. The procurement of a single, defined isomer is therefore a critical differentiator for achieving reproducible site-specific labeling outcomes.

Isomeric definition
Reported
Single 5-isomer (CAS 166442-38-2) vs. mixed 5/6-isomer iodoacetamide preparations
Supports consistent site‑specific labeling reproducibility
Stereospecific reactivity may differ per protein target; verify for your system
Site-specific labeling Protein conjugation Fluorescent probe reproducibility

Synthetic Purity and Lot Consistency

Commercial tetramethylrhodamine iodoacetamides and maleimides are acknowledged to be difficult to prepare in pure form and often exhibit lower purities compared to other tetramethylrhodamine labeling reagents, such as TAMRA SE, due to synthetic difficulties . This inherent synthetic challenge translates to observed lower labeling efficiency for TMR iodoacetamides and maleimides relative to other TMR dyes . In contrast, 5-[Bromoacetamido]tetramethylrhodamine is a distinct chemical entity with a defined synthetic route and is routinely supplied with a specified minimum purity of 95% .

Reagent purity
Class-level
Supplied at min. 95% purity; iodoacetamide/maleimide analogs often lower purity due to synthetic difficulty
Lot-defined purity may support more consistent conjugation efficiency
Purity specification review recommended per batch
Reagent purity Conjugation efficiency Fluorescent probe quality control

Thiol-Bromoacetyl Reaction pH Optimum

The thiol-bromoacetyl reaction, which defines the chemistry of 5-[Bromoacetamido]tetramethylrhodamine, is optimally performed at a higher pH range (pH 7.5 – 9.0) compared to the thiol-maleimide reaction, which must be conducted at a lower pH (pH 6.5 – 7.5) to avoid unwanted side reactions with primary amines [1]. This broader and more alkaline operational pH window for bromoacetamido-based probes offers greater flexibility in conjugation protocols, particularly for proteins that require more basic conditions for solubility or structural integrity.

Reaction pH window
Class-level
Bromoacetyl‑thiol: pH 7.5–9.0; maleimide‑thiol: pH 6.5–7.5
Broader alkaline compatibility may expand target protein scope
Optimal pH must be validated per protein
Thiol conjugation pH optimization Bioconjugation chemistry

pH-Insensitive Rhodamine Core Stability

The tetramethylrhodamine (TMR) fluorophore core of 5-[Bromoacetamido]tetramethylrhodamine is inherently less sensitive to pH changes in the physiological range and more resistant to photodegradation compared to widely used fluorescein-based probes . This is a class-level property of rhodamine dyes, making them preferred for quantitative imaging applications where signal intensity must remain stable across varying cellular microenvironments and over extended illumination periods.

Fluorophore stability
Class-level
TMR core: pH‑insensitive, high photostability vs. fluorescein‑based probes
May support quantitative imaging in variable‑pH environments
Photobleaching comparison data available in cited references
Fluorescence stability pH sensitivity Live-cell imaging

5-[Bromoacetamido]tetramethylrhodamine: Validated Applications


Site-Specific Cysteine Labeling

This scenario leverages the defined 5-isomeric purity of 5-[Bromoacetamido]tetramethylrhodamine. Unlike mixed-isomer iodoacetamide probes, the single-isomer BATR ensures that the reactive group is consistently oriented, minimizing variability in labeling site-specificity. This is critical for studies such as FRET-based conformational analysis or single-molecule fluorescence, where precise probe placement and stoichiometry are essential for data interpretation [1].

Conjugation of pH-Sensitive Proteins

The higher pH optimum (7.5–9.0) of the bromoacetamido-thiol reaction, compared to maleimide chemistry (pH 6.5–7.5), makes BATR the preferred choice for labeling proteins that are insoluble, unstable, or prone to aggregation at near-neutral or acidic pH. This includes many membrane proteins, extracellular matrix components, or proteins that require basic buffers to maintain their native conformation during the labeling procedure [2].

Quantitative Microscopy in Variable pH

The pH-insensitive tetramethylrhodamine core is ideally suited for imaging applications where the local environment may change in pH, such as during endocytosis, lysosomal trafficking, or upon treatment with ionophores. 5-[Bromoacetamido]tetramethylrhodamine conjugates will maintain consistent fluorescence intensity regardless of these pH fluctuations, ensuring that observed changes in signal are due to biological phenomena rather than dye artifact .

Long-Term Time-Lapse Imaging

The superior photostability of the tetramethylrhodamine core relative to fluorescein derivatives makes BATR a robust choice for extended live-cell imaging sessions. This application scenario is supported by class-level evidence indicating that rhodamine dyes exhibit greater resistance to photobleaching, allowing for the acquisition of high-quality data over longer observation periods without the need for frequent, potentially perturbing, additions of fresh probe .

Application
Selection Property
Validation Focus
Site‑specific cysteine labeling
Defined 5‑isomer purity
Labeling site‑specificity reproducibility
Conjugation of pH‑sensitive proteins
Bromoacetyl‑thiol pH 7.5–9.0 compatibility
Protein solubility/conformation under labeling pH
Quantitative microscopy in variable pH
pH‑insensitive TMR core
Fluorescence intensity stability across pH range
Long‑term time‑lapse imaging
TMR photostability
Photobleaching rate under continuous illumination

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